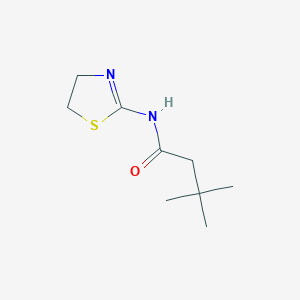![molecular formula C16H14N2O3S2 B4184464 N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4184464.png)
N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide
Übersicht
Beschreibung
N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide, also known as MBX-8025, is a synthetic compound that belongs to the class of non-bile acid farnesoid X receptor (FXR) agonists. It has been studied extensively for its potential therapeutic applications in various diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes mellitus (T2DM).
Wirkmechanismus
N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide acts as a non-bile acid FXR agonist, which means it activates the FXR receptor in a different way than traditional bile acid FXR agonists. FXR is a nuclear receptor that plays a key role in regulating bile acid synthesis and glucose and lipid metabolism. Activation of FXR by this compound leads to the regulation of various genes involved in these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It reduces liver steatosis, inflammation, and fibrosis in NASH models by regulating genes involved in lipid metabolism, inflammation, and fibrosis. In PBC models, it improves liver function and reduces serum bile acids by regulating genes involved in bile acid synthesis and transport. In T2DM models, it improves glucose tolerance and insulin sensitivity by regulating genes involved in glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide in lab experiments is its specificity for the FXR receptor, which allows for targeted regulation of gene expression. Another advantage is its non-bile acid structure, which may limit unwanted side effects associated with traditional bile acid FXR agonists. One limitation is the lack of clinical data on its safety and efficacy in humans, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide. One direction is the development of more potent and selective non-bile acid FXR agonists based on the this compound structure. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cholestasis and inflammatory bowel disease. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to improve liver steatosis, inflammation, and fibrosis in NASH models. It has also been shown to improve liver function and reduce serum bile acids in PBC models. In T2DM models, this compound has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-17-23(20,21)12-8-6-11(7-9-12)18-16(19)14-10-22-15-5-3-2-4-13(14)15/h2-10,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMROBHRFQXFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4184392.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184415.png)
![1-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4184437.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4184440.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4184441.png)

![N-[1-(3,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4184450.png)
![1-(methylsulfonyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184466.png)

![1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4184473.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4184487.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4184488.png)
![methyl [3-(aminocarbonyl)-5-benzyl-2-thienyl]carbamate](/img/structure/B4184489.png)
